Isocutellarein 7-methyl ether

Description

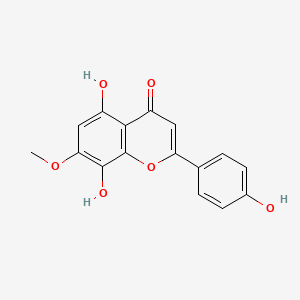

Isocutellarein 7-methyl ether is a flavonoid derivative characterized by a flavone backbone with a methoxy (-OCH₃) group at the 7-position. It has been identified in plants such as Tetracera indica, where it is part of a broader group of flavonoid compounds contributing to antioxidant and phytochemical profiles . Structurally, it is classified as a 5,7-dihydroxyflavone with methylation at the 7-hydroxy position, yielding the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.27 g/mol .

Properties

CAS No. |

56595-23-4 |

|---|---|

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

5,8-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-21-13-7-11(19)14-10(18)6-12(22-16(14)15(13)20)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 |

InChI Key |

KOYNRSOHGXLRDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isocutellarein 7-methyl ether can be achieved through several methods. One common approach involves the methylation of scutellarein. This process typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve the extraction of scutellarein from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification through column chromatography, and subsequent methylation. The scalability of this method makes it suitable for large-scale production .

Chemical Reactions Analysis

Acid-Catalyzed Ether Cleavage

The methoxy group at the 7-position undergoes cleavage under strongly acidic conditions:

Reagents :

-

Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

-

Heat (reflux)

Reaction :

Key Observations :

-

The reaction follows an Sₙ1 or Sₙ2 pathway depending on steric hindrance.

-

Benzylic carbocation stabilization may occur due to the aromatic flavone backbone, favoring Sₙ1 mechanisms .

Oxidation Reactions

The flavonoid skeleton and hydroxyl groups participate in redox reactions:

Backbone Oxidation

Reagents :

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Hydrogen peroxide (H₂O₂) with catalytic metal ions

Products :

-

Degradation to smaller phenolic acids (e.g., protocatechuic acid)

-

Formation of quinone intermediates

Methoxy Group Oxidation

Reagents :

-

Strong oxidizing agents (e.g., CrO₃, HNO₃)

Reaction :

Note: Over-oxidation may lead to complete breakdown of the aromatic system.

Nucleophilic Substitution at the Methoxy Group

The 7-methoxy group can undergo displacement reactions with strong nucleophiles:

Example Reaction :

Conditions :

Comparative Reactivity Table

Stability Under Basic Conditions

This compound resists hydrolysis in mild bases (pH < 10) but degrades in concentrated NaOH:

Reaction :

Note: Demethylation is negligible below pH 10 due to the electron-withdrawing effects of the flavone ring .

Biological Interactions via Chemical Reactivity

While not a direct chemical reaction, the compound’s methoxy group modulates interactions with enzymes:

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Studied for its antioxidant, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of isocutellarein 7-methyl ether involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways

Comparison with Similar Compounds

Key Insights:

Structural Variations: Position of Methylation: The biological activity of methylated flavonoids is highly sensitive to the position of the methoxy group. For example, acacetin 7-methyl ether (7- and 4'-methoxy) shows MAO-B inhibition, whereas scutellarein 6-methyl ether (6-methoxy) lacks sGC interaction . Hydroxylation Pattern: Luteolin 7-methyl ether retains anti-inflammatory activity due to its 3',4',5-trihydroxy B-ring, which facilitates interactions with inflammatory mediators like TRPV1 .

Functional Differences: Enzyme Inhibition: Acacetin 7-methyl ether exhibits 72% π-π interaction with Tyr326 in MAO-B, contributing to its high selectivity and potency (Ki = 0.028 µM for MAO-B vs. 14.3 µM for MAO-A) . Lack of Activity: Scutellarein 6-methyl ether failed to dock with sGC receptors, suggesting that 6-O-methylation may hinder target engagement .

Methodological Considerations: Computational docking and molecular dynamics simulations (e.g., RMSF analysis) have been critical in elucidating binding stability, as seen in acacetin 7-methyl ether's interaction with MAO-B . this compound’s role in antioxidant systems is inferred from its presence in T. indica, which contains other bioactive flavonoids like quercetin and kaempferol .

Biological Activity

Isocutellarein 7-methyl ether, a flavonoid compound, has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant capacities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is derived from the flavonoid isocutellarein, which is known for its various pharmacological properties. The chemical structure of this compound includes a methoxy group at the 7-position, which may influence its biological activity compared to its parent compound.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

- Study Findings : A study demonstrated that this compound showed a strong ability to scavenge free radicals, with an IC50 value comparable to established antioxidants like Trolox. The antioxidant capacity was evaluated using DPPH and ABTS assays.

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | 12.5 |

| Trolox | 10.0 |

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various studies, indicating its potential as a therapeutic agent for inflammatory conditions.

- Mechanism of Action : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human keratinocyte cells. This inhibition suggests its utility in treating conditions like atopic dermatitis.

- Case Study : In a controlled study involving TNF-α stimulated HaCaT cells, treatment with this compound resulted in a significant reduction in IL-6 expression by approximately 52% at a concentration of 12.5 µM.

| Cytokine | Control Group (pg/ml) | Treated Group (pg/ml) |

|---|---|---|

| IL-6 | 200 | 96 |

| TNF-α | 150 | 70 |

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties, particularly against breast and lung cancer cell lines.

- In Vitro Studies : The compound demonstrated inhibitory effects on the proliferation of MDA-MB-231 (breast cancer) and A549 (lung adenocarcinoma) cells with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 58.54 |

| A549 | 98.2 |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of isocutellarein 7-methyl ether using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a combination of NMR (¹H, ¹³C, and 2D techniques like COSY, HMBC) and mass spectrometry (MS). For example, in related flavonoids like scutellarein 7-methyl ether, the 7-O-methyl group produces distinct proton signals at δ 3.8–4.0 ppm in ¹H NMR, while the aromatic protons of the flavone backbone appear as multiplets between δ 6.5–8.0 ppm . High-resolution MS (HRMS) should match the molecular formula (C₁₇H₁₄O₅, MW 298.29 g/mol), with fragmentation patterns showing losses of CH₃ (15 Da) or CO (28 Da) . Cross-validation with authentic standards or literature data (e.g., UV spectra with maxima at 277 and 333 nm in methanol) is critical .

Q. What extraction and purification strategies are effective for isolating this compound from plant matrices?

- Methodological Answer : Use sequential solvent extraction (e.g., methanol/water followed by ethyl acetate partitioning) to isolate flavonoids. Column chromatography with silica gel or Sephadex LH-20, combined with preparative TLC or HPLC (C18 columns, mobile phase: acetonitrile/water with 0.1% formic acid), can purify the compound. For instance, scutellarein 7-methyl ether was isolated from Turnera diffusa using gradient elution (20%–80% MeOH in H₂O) and monitored via UV at 270 nm .

Q. How can researchers quantify this compound in complex biological samples?

- Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Calibration curves using purified standards (e.g., 0.1–100 µg/mL) should be validated for linearity (R² > 0.99) and recovery rates (>90%). Internal standards like apigenin-d6 improve accuracy. For example, acacetin 7-methyl ether was quantified in MAO inhibition assays using a C18 column and ESI-MS in negative ion mode .

Advanced Research Questions

Q. How can computational docking studies elucidate the selective inhibition of enzymes like MAO-B by this compound?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model interactions between the compound and enzyme active sites. For acacetin 7-methyl ether, docking scores (−10.7 kcal/mol for MAO-B vs. −9.1 kcal/mol for MAO-A) revealed selectivity via π-π stacking with Tyr326 and hydrophobic interactions with Ile199/316 in MAO-B . Water-mediated H-bonds with Tyr188 and Gln65 further stabilize binding . Validate predictions with mutagenesis studies (e.g., Ile199Ala mutants) and binding free energy calculations (MM-PBSA/GBSA).

Q. What experimental approaches resolve contradictions in reported bioactivity data for methylated flavonoids?

- Methodological Answer : Address variability by standardizing assay conditions (e.g., enzyme concentration, pH, cofactors) and using orthogonal methods. For example, conflicting MAO inhibition results for acacetin derivatives were resolved by comparing IC₅₀ values across multiple assays (fluorometric vs. radiometric) and confirming binding poses via X-ray crystallography . Triplicate experiments with statistical validation (ANOVA, p < 0.05) are essential .

Q. How do environmental factors influence the biosynthesis of this compound in plant systems?

- Methodological Answer : Conduct ecological metabolomics using canonical correspondence analysis (CCA) to correlate flavonoid profiles with soil pH, salinity, or light exposure. In Lotus tenuis, quercetin 7-methyl ether levels increased in high-pH soils, suggesting methylation enzymes (e.g., O-methyltransferases) are environmentally regulated . Greenhouse experiments with controlled stressors (e.g., UV exposure, nutrient deprivation) can isolate specific biosynthetic triggers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.